N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide, also known by its CAS number 10357-07-0, is primarily used as a building block or intermediate in the synthesis of various pharmaceutical compounds. [, , ]. Due to its chemical structure, it can be incorporated into the final drug molecule, contributing to its desired properties. However, the specific details of its use in different drug development processes are often not publicly available due to intellectual property considerations.
N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide has the molecular formula C₁₁H₈FN₃O₂ and a molecular weight of approximately 233.2 g/mol. It is classified as a fluorinated pyrimidine derivative. The compound features a benzamide moiety attached to a pyrimidine ring that contains a fluorine atom at the 5-position and a carbonyl group at the 2-position. Its unique structure contributes to its potential biological activities and applications in various fields, particularly in pharmaceuticals .
N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide exhibits promising biological activity:
The synthesis of N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide can be achieved through various methods:
N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide has several applications:
Studies on the interactions of N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide with biological targets are crucial for understanding its therapeutic potential:
Several compounds share structural similarities with N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide. Here are notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Amino-2-chloro-5-fluoropyrimidine | Contains amino and chloro groups | Known for its antibacterial properties |
N-(5-fluorouracil) | Uracil derivative with fluorine | Widely used in cancer chemotherapy |
N-(6-methylpyrimidin-4-yloxy)benzamide | Methyl substitution on pyrimidine | Exhibits unique anti-inflammatory properties |
N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide stands out due to its specific structural configuration which enhances its biological activity compared to other similar compounds.